![molecular formula C28H23N3 B14181592 9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole CAS No. 856411-07-9](/img/structure/B14181592.png)
9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the carbazole core and the pyridine rings. This reaction often employs palladium catalysts and requires specific conditions such as inert atmosphere, appropriate solvents (e.g., toluene or DMF), and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole has a wide range of scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: Employed in the creation of advanced materials with high thermal stability and charge transport capabilities.
Biological Research: Investigated for potential use in biosensors and other biochemical applications.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anti-fibrotic activities.
Mechanism of Action
The mechanism of action of 9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s ability to transport holes and its photophysical properties are crucial. The nitrogen atoms in the pyridine rings and the carbazole core play a significant role in these interactions, facilitating charge transfer and stability .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(9-octyl-9H-carbazole-2-yl)pyridine
- 3,5-Bis(9-octyl-9H-carbazole-3-yl)pyridine
- 2,6-Bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine
- 2,6-Bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine
Uniqueness
9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole is unique due to its specific structural configuration, which provides a balance of photophysical properties and thermal stability. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices .
Properties
CAS No. |
856411-07-9 |
|---|---|
Molecular Formula |
C28H23N3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
9-ethyl-3,6-bis(2-pyridin-2-ylethenyl)carbazole |
InChI |
InChI=1S/C28H23N3/c1-2-31-27-15-11-21(9-13-23-7-3-5-17-29-23)19-25(27)26-20-22(12-16-28(26)31)10-14-24-8-4-6-18-30-24/h3-20H,2H2,1H3 |
InChI Key |
ZYOVLZTXDNHABO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=CC=N3)C4=C1C=CC(=C4)C=CC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



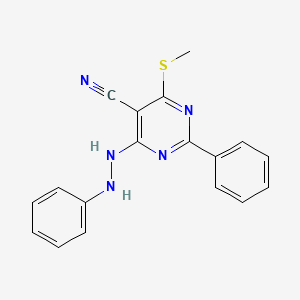

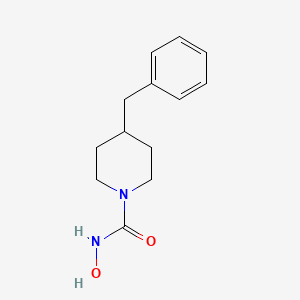


![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
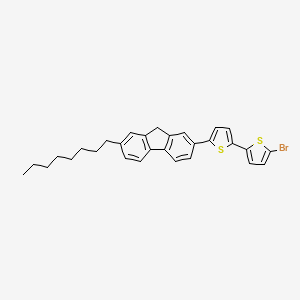
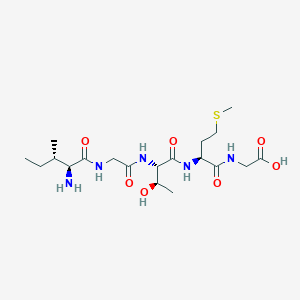

![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
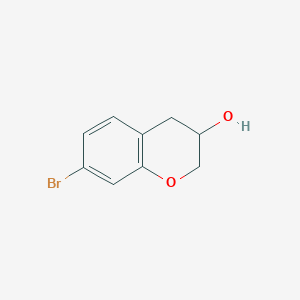
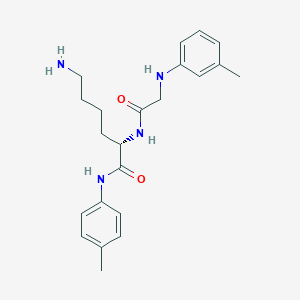
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
